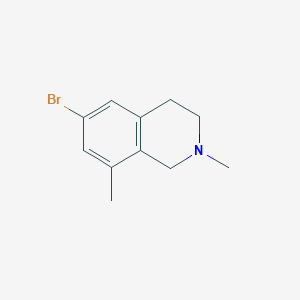
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The bromine atom enhances its potential for nucleophilic substitution reactions, while the methyl groups can affect its steric and electronic properties .
Biological Activity
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline (6-Br-DMTIQ) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
6-Br-DMTIQ is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is C11H12BrN with a molecular weight of approximately 242.12 g/mol. The presence of bromine and dimethyl groups on the isoquinoline structure enhances its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that 6-Br-DMTIQ exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study conducted on Lewis lung carcinoma cells revealed that treatment with 6-Br-DMTIQ led to a significant reduction in cell viability and induced apoptotic pathways. The compound was found to enhance T-cell responses in HPK1 knockout mice, suggesting its potential as an immunomodulator in cancer therapy .
Antimicrobial Activity
6-Br-DMTIQ has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
- Table 1: Antimicrobial Activity of 6-Br-DMTIQ
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
| Escherichia coli | 10 | 128 µg/mL |
Neuroprotective Effects
The neuroprotective effects of 6-Br-DMTIQ have been explored in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and excitotoxicity.
- Research Findings : In vitro studies showed that 6-Br-DMTIQ could reduce the levels of reactive oxygen species (ROS) in neuronal cultures exposed to glutamate-induced toxicity. This suggests a potential role in treating conditions like Alzheimer's disease.
The mechanism by which 6-Br-DMTIQ exerts its biological effects is multifaceted:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to apoptosis and proliferation.
- Oxidative Stress Modulation : By reducing ROS levels, it helps maintain cellular homeostasis and protects against oxidative damage.
- Immune Modulation : Its ability to enhance T-cell responses indicates a role in modulating immune functions, which could be beneficial in cancer therapies.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
6-bromo-2,8-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-3-4-13(2)7-11(8)9/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
WQGSZCUZHLMBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CN(CC2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















